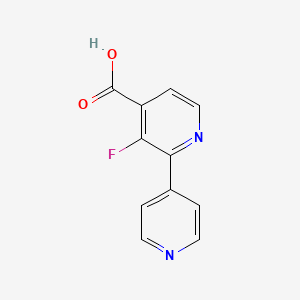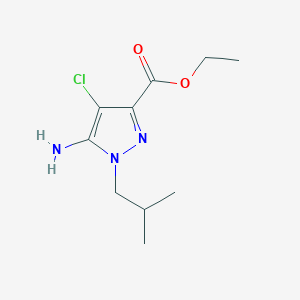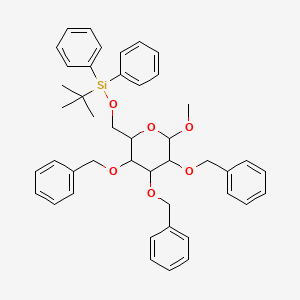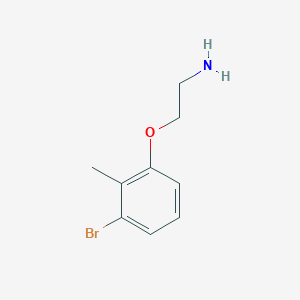![molecular formula C13H26O5Si B12072371 3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)
3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate is an organic compound that features a glutarate backbone with an ethyl ester group and a tert-butyldimethylsiloxy group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The glutarate backbone is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems are particularly advantageous as they provide better control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or silyl ether groups.
Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate involves its ability to undergo various chemical transformations. The tert-butyldimethylsiloxy group acts as a protecting group, allowing selective reactions at other functional sites. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (S)-3-(tert-butyldimethylsiloxy)butyrate
- Ethyl (S)-3-(tert-butyldimethylsiloxy)propionate
- Ethyl (S)-3-(tert-butyldimethylsiloxy)acetate
Uniqueness
Ethyl (S)-3-(tert-butyldimethylsiloxy)glutarate is unique due to its glutarate backbone, which provides additional functional sites for chemical reactions compared to similar compounds with shorter carbon chains. This makes it particularly useful in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C13H26O5Si |
|---|---|
Peso molecular |
290.43 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C13H26O5Si/c1-7-17-12(16)9-10(8-11(14)15)18-19(5,6)13(2,3)4/h10H,7-9H2,1-6H3,(H,14,15) |
Clave InChI |
DUMCZOGDSYDSBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















